molecular formula C11H17NO3 B15060973 Ethyl-2-(cyclopropanecarbonyl)-3-dimethylamino-prop-2-enoate

Ethyl-2-(cyclopropanecarbonyl)-3-dimethylamino-prop-2-enoate

Cat. No.: B15060973
M. Wt: 211.26 g/mol
InChI Key: YRPHQFNJRONNNY-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a cyclopropane ring, a dimethylamino group, and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate typically involves the reaction of ethyl acrylate with cyclopropanecarbonyl chloride and dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and reactors with precise temperature and pressure controls ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or sodium ethoxide (NaOEt) in ethanol are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(dimethylamino)acrylate
  • Cyclopropanecarbonyl chloride
  • Dimethylaminoethyl methacrylate

Uniqueness

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is unique due to the presence of both a cyclopropane ring and a dimethylamino group, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3

InChI Key

YRPHQFNJRONNNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1CC1

Origin of Product

United States

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